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Compound of Interest

2',6"-Dihydroxy-4'-
Compound Name: _
methoxydihydrochalcone

Cat. No.: B613833

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2',6'-
Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential
pharmacological activities. This document compiles available mass spectrometry and nuclear
magnetic resonance data, outlines standard experimental protocols for spectroscopic analysis
of flavonoids, and presents a logical workflow for such analyses.

Introduction

2',6'-Dihydroxy-4'-methoxydihydrochalcone (IUPAC name: 1-(2,6-dihydroxy-4-
methoxyphenyl)-3-phenylpropan-1-one) is a flavonoid that has been isolated from various plant
species, including Piper aduncum and Etlingera littoralis.[1][2] Its chemical structure (Figure 1)
has been confirmed through crystallographic studies.[2] Understanding the spectroscopic
properties of this compound is crucial for its identification, characterization, and further
development in pharmaceutical and scientific research.

Figure 1: Chemical Structure of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
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Spectroscopic Data

The following sections present the available spectroscopic data for 2',6'-Dihydroxy-4'-
methoxydihydrochalcone. While experimental *H NMR and IR data are not readily available
in the reviewed literature, this guide provides the reported mass spectrometry data and a
predicted 3C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and elemental
composition of a compound. The MS-MS fragmentation pattern provides valuable information
about its structure.

Table 1: Mass Spectrometry Data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone
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Parameter Value Source
Molecular Formula C16H1604 PubChem][3]
Molecular Weight 272.29 g/mol PubChem][3]

MS-MS Data (Negative lon

Mode)

Precursor m/z 271.0989 PubChem|[2]
Fragment lons (m/z) Relative Abundance

152.013 100 PubChem|[2]
238.0647 37.30 PubChem|[2]
253.0882 30.48 PubChem|[2]
124.0178 22.50 PubChem|[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule
by providing information about the chemical environment of individual atoms.

While experimental 3C NMR data is not widely published, a predicted spectrum is available
and provides expected chemical shifts for the carbon atoms in the molecule.

Table 2: Predicted 3C NMR Chemical Shifts (ppm) for 2',6'-Dihydroxy-4'-
methoxydihydrochalcone
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Carbon Atom Predicted Chemical Shift (ppm)
C=0 ~205
C-a ~45
C-B ~30
C-1 ~105
C-2', C-6' ~163
C-3, C-5 ~93
C-14 ~165
OCHs ~55
c-1 ~142
c-2", C-6" ~128
c-3", C-5" ~128
c-4" ~126

Note: These are predicted values and may differ from experimental results.

Experimental *H NMR data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone is not available
in the surveyed literature. A typical *H NMR spectrum for a dihydrochalcone would exhibit
signals corresponding to the aromatic protons on both phenyl rings, the methylene protons of
the propane bridge, the methoxy group protons, and the hydroxyl protons.

Infrared (IR) Spectroscopy

Experimental IR data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone is not available in the
surveyed literature. An IR spectrum would be expected to show characteristic absorption bands
for the hydroxyl (O-H), carbonyl (C=0), aromatic (C-H and C=C), and ether (C-O) functional
groups present in the molecule.

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for flavonoid

compounds like 2',6'-Dihydroxy-4'-methoxydihydrochalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or Methanol-d4). The choice of
solvent depends on the solubility of the compound and the desired resolution of hydroxyl
proton signals.

Data Acquisition:

o Record the 'H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or
higher to ensure good signal dispersion.

o Acquire the 33C NMR spectrum on the same instrument. DEPT (Distortionless
Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be
performed to differentiate between CH, CHz, and CHs groups.

o Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium
bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a
thin, transparent pellet using a hydraulic press.

o Thin Film Method: If the sample is soluble in a volatile solvent, a thin film can be prepared
by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the
solvent to evaporate.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
method, such as direct infusion or coupled with a chromatographic technique like liquid
chromatography (LC-MS) or gas chromatography (GC-MS).

lonization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is
commonly used for flavonoids as it is a soft ionization method that typically produces a
prominent molecular ion peak.

Mass Analysis:
o Acquire a full scan mass spectrum to determine the molecular weight of the compound.

o Perform tandem mass spectrometry (MS-MS) by selecting the molecular ion as the
precursor ion and inducing fragmentation. This provides structural information based on
the resulting fragment ions.

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment
ions to confirm the elemental composition and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 2',6'-Dihydroxy-4'-methoxydihydrochalcone.
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Caption: General workflow for the isolation and spectroscopic characterization of a natural
product.
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This guide provides a foundational understanding of the spectroscopic characteristics of 2',6'-
Dihydroxy-4'-methoxydihydrochalcone. Further experimental work is required to obtain a
complete set of empirical spectroscopic data, which will be invaluable for the scientific
community engaged in natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2',6'-Dihydroxy-4'-
methoxydihydrochalcone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b613833#spectroscopic-data-of-2-6-dihydroxy-4-
methoxydihydrochalcone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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